4-Oxo-4-phenylbutanoyl chloride

Catalog No.
S6605361
CAS No.
53917-82-1
M.F
C10H9ClO2
M. Wt
196.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxo-4-phenylbutanoyl chloride

CAS Number

53917-82-1

Product Name

4-Oxo-4-phenylbutanoyl chloride

IUPAC Name

4-oxo-4-phenylbutanoyl chloride

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

InChI

InChI=1S/C10H9ClO2/c11-10(13)7-6-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

HPONNXGWYNYIIU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)Cl

4-Oxo-4-phenylbutanoyl chloride is an organic compound with the molecular formula C10H9ClO2. It is classified as an acyl chloride, which means it contains a carbonyl group (C=O) directly attached to a chlorine atom. The structure features a phenyl group attached to a butanoyl moiety, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. This compound is known for its role as an acylating agent, making it valuable in various

Due to its reactive acyl chloride functional group:

  • Acylation Reactions: The compound can acylate alcohols and amines, forming esters and amides, respectively.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as alcohols or amines, leading to the formation of new compounds.
  • Hydrolysis: In the presence of water, 4-oxo-4-phenylbutanoyl chloride can hydrolyze to form 4-oxo-4-phenylbutanoic acid and hydrochloric acid .

Research indicates that 4-oxo-4-phenylbutanoyl chloride exhibits biological activity that may include enzyme inhibition. The compound's ability to interact with specific molecular targets allows it to potentially inhibit certain biological pathways. This characteristic is particularly relevant in the development of pharmaceuticals where enzyme inhibition is a desired effect.

The synthesis of 4-oxo-4-phenylbutanoyl chloride can be accomplished through various methods:

  • Direct Chlorination: This involves chlorinating 4-oxo-4-phenylbutanoic acid using thionyl chloride or oxalyl chloride under controlled conditions.
  • Acid Chloride Formation: The reaction of 4-oxo-4-phenylbutanoic acid with phosphorus pentachloride or phosphorus oxychloride can yield the corresponding acid chloride effectively.
  • Esterification followed by Chlorination: An ester intermediate can be formed first, which is then chlorinated to produce the final acyl chloride product .

4-Oxo-4-phenylbutanoyl chloride has several applications:

  • Synthesis of Pharmaceuticals: Due to its acylating properties, it is used in the synthesis of various pharmaceutical compounds.
  • Chemical Reagents: It serves as a reagent in organic synthesis for producing esters and amides.
  • Corrosion Inhibition: Some derivatives of this compound have been studied for their effectiveness as corrosion inhibitors in metals .

Studies on the interactions of 4-oxo-4-phenylbutanoyl chloride with biological systems have shown that it may act as an inhibitor for certain enzymes by binding to their active sites. This interaction can impede substrate access, thereby influencing metabolic pathways. Further research is needed to fully elucidate its mechanisms of action and potential therapeutic uses .

Several compounds share structural similarities with 4-oxo-4-phenylbutanoyl chloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-Oxo-4-(4-propylphenyl)butanoyl chlorideAcyl ChloridePropyl substitution enhances lipophilicity
4-Oxo-butanoic acidCarboxylic AcidLacks the chlorinated functionality
Phenylbutanoyl chlorideAcyl ChlorideDoes not contain an oxo group
4-Benzoylbutanoic acidKetoneContains a benzoyl group instead of phenyl

These compounds highlight the uniqueness of 4-oxo-4-phenylbutanoyl chloride, particularly its specific reactivity due to the presence of both an oxo group and an acyl chloride functionality, which are not present in many related structures .

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

196.0291072 g/mol

Monoisotopic Mass

196.0291072 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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